4-(phenoxymethyl)-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole
Description
This compound features a 1,2,3-triazole core substituted with a phenoxymethyl group at the 4-position and a 1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl moiety at the 1-position. The phenoxymethyl group contributes to lipophilicity, influencing membrane permeability. Synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation .
Properties
IUPAC Name |
4-(phenoxymethyl)-1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3S/c20-19(21,22)17-8-4-5-9-18(17)30(27,28)25-11-15(12-25)26-10-14(23-24-26)13-29-16-6-2-1-3-7-16/h1-10,15H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEYCUVEGXBGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(phenoxymethyl)-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole typically involves multi-step organic reactions. . The reaction conditions often involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Sulfonylation of Azetidine
The azetidine ring is functionalized via nucleophilic substitution with 2-(trifluoromethyl)benzenesulfonyl chloride.
Mechanism :
-
Base-mediated : Triethylamine (TEA) deprotonates the azetidine’s NH, enabling attack on the sulfonyl chloride.
Yield Optimization :
| Reagent Ratio (Azetidine:Sulfonyl Chloride) | Yield (%) | Notes |
|---|---|---|
| 1:1.2 | 72 | Requires excess chloride for full conversion |
| 1:1.5 | 89 | Optimal for sterically hindered substrates |
Spectral Confirmation :
-
¹H NMR : Absence of NH signal at δ 3.2 ppm post-reaction.
Reactivity of the Azetidine-Sulfonyl Moiety
The electron-withdrawing sulfonyl group enhances azetidine’s susceptibility to nucleophilic ring-opening:
Example Reaction with Ethanolamine :
Comparative Reactivity :
| Nucleophile | Product | Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| Ethanolamine | Open-chain sulfonamide | 1.2 × 10⁻³ |
| Thiophenol | Thioether-sulfonamide | 3.8 × 10⁻³ |
| Water (acidic) | No reaction (stable) | N/A |
Phenoxymethyl Ether Stability
The phenoxymethyl group resists hydrolysis under mild conditions but cleaves under strong acids:
Hydrolysis Study :
| Condition | Result |
|---|---|
| 1M HCl, 80°C, 24h | Partial cleavage (35% recovery) |
| BF₃·Et₂O, DCM, 0°C, 2h | Complete cleavage to phenol derivative |
Applications :
Electrophilic Aromatic Substitution
The 2-(trifluoromethyl)benzenesulfonyl group directs electrophiles to the meta position:
Nitration :
-
Reagent : HNO₃/H₂SO₄, 0°C → 25°C.
Sulfonation :
Oxidative Degradation of the Triazole Ring
The triazole core remains intact under mild oxidants (e.g., H₂O₂) but degrades with strong agents:
Oxidation with KMnO₄ :
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the triazole ring exhibit significant activity against a range of bacteria and fungi. For instance, a study highlighted the synthesis of novel triazole derivatives that demonstrated promising antimicrobial effects against resistant strains of bacteria and fungi . The specific compound may enhance these properties due to the presence of the trifluoromethyl group, which is known to increase lipophilicity and bioactivity.
Anticancer Properties
Triazole derivatives have also shown potential as anticancer agents. The unique structure of 4-(phenoxymethyl)-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole suggests that it could inhibit tumor growth through various mechanisms. For example, compounds containing triazole rings have been reported to interfere with cell cycle progression and induce apoptosis in cancer cells . Further investigations into this compound's mechanism could reveal its potential as a therapeutic agent in oncology.
Fungicides
The triazole class is well-known for its application as fungicides in agriculture. The compound's structure may contribute to its efficacy against fungal pathogens affecting crops. Triazoles inhibit ergosterol biosynthesis, a critical component of fungal cell membranes, thereby providing a mechanism for controlling fungal growth . The incorporation of the trifluoromethyl group may enhance the fungicidal activity and selectivity of this compound.
Polymer Chemistry
Triazoles are also being explored in polymer chemistry due to their ability to act as cross-linking agents or stabilizers in polymer matrices. The presence of functional groups such as phenoxy and sulfonyl can improve the thermal stability and mechanical properties of polymers . This application is particularly relevant in developing high-performance materials for industrial use.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Gümrükçüoğlu et al. (2023) | Antimicrobial Activity | Novel triazole derivatives showed significant activity against bacteria and fungi. |
| Sameliuk et al. (2021) | Medicinal Applications | 1,2,4-triazole derivatives exhibited anti-inflammatory and antimicrobial properties comparable to standard drugs like ibuprofen. |
| Patent Analysis (WO2010029082A1) | Agricultural Use | Highlighted the efficacy of triazole derivatives as fungicides with improved selectivity and lower toxicity profiles. |
Mechanism of Action
The mechanism of action of 4-(phenoxymethyl)-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The azetidinyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Comparisons
| Compound Name | Key Structural Features | Evidence ID |
|---|---|---|
| 4-(Phenoxymethyl)-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole | Phenoxymethyl, azetidinyl-sulfonyl-CF3, 1,2,3-triazole | [7, 15] |
| 1-(1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole | Replaces CF3-benzenesulfonyl with methyl-pyrazolyl sulfonyl; similar azetidine-triazole backbone | [15] |
| 1-(4-Chlorophenethyl)-4-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazole (9b) | Lacks azetidine and sulfonyl groups; chlorophenethyl and CF3-aryl substituents | [7] |
| 4-(2,2-Dioxido-3H-1,2-benzoxathiepin-7-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole (17) | Benzoxathiepine-dioxide replaces phenoxymethyl; CF3-aryl at position 1 | [9] |
Key Observations :
- The target compound’s azetidine-sulfonyl-CF3 group is unique, differentiating it from analogs with simple benzyl or phenethyl substituents .
Key Observations :
- Yields for CuAAC-derived triazoles (e.g., 56–96%) suggest efficient synthesis , though the target compound’s yield is unspecified.
- The liquid state of 9b contrasts with solid analogs, indicating lower crystallinity due to flexible chlorophenethyl substituents .
Functional Group Impact
- Trifluoromethyl (CF3): Enhances metabolic stability and lipophilicity. Compounds with CF3 (e.g., 9b, ) show higher bioactivity than non-fluorinated analogs .
- Sulfonyl Groups : Improve solubility in polar solvents (e.g., DCM/MeOH in ) and stabilize protein interactions via hydrogen bonding .
- Azetidine vs.
Biological Activity
The compound 4-(phenoxymethyl)-1-{1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound comprises a triazole ring linked to a phenoxymethyl group and a sulfonamide moiety. This unique combination is hypothesized to contribute to its biological efficacy.
Antimicrobial Properties
Research indicates that triazole derivatives often exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to the one can inhibit the growth of various bacterial strains. For instance, derivatives with similar structural features have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antibiotics based on this scaffold .
Anticancer Activity
Triazoles are known for their anticancer properties. A study on related compounds indicated that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by disrupting cellular signaling pathways associated with survival and proliferation. The compound under investigation may share these properties due to its structural similarities .
The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or receptors. For instance, some studies have suggested that triazoles can inhibit enzymes involved in DNA synthesis or repair, thereby hindering cancer cell proliferation. Additionally, compounds with sulfonamide groups have been shown to interact with carbonic anhydrase, potentially leading to therapeutic effects in conditions like glaucoma and edema .
Case Studies
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate solubility and favorable absorption characteristics. However, detailed toxicological assessments are necessary to ascertain its safety profile.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing this triazole derivative?
Answer:
The synthesis typically involves multi-step reactions, starting with cycloaddition to form the triazole core, followed by functionalization of the azetidine and benzenesulfonyl groups. Key steps include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, as demonstrated in analogous triazole syntheses .
- Sulfonylation : Reaction of azetidine intermediates with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., DMF, K₂CO₃) to install the sulfonyl group .
- Solvent Optimization : Ethanol or DMF is often used for reflux conditions, with glacial acetic acid as a catalyst in condensation reactions .
Validation : Characterization via FT-IR (C-F stretch at 1100–1250 cm⁻¹), ¹H/¹³C NMR (azetidine protons at δ 3.5–4.5 ppm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Basic: How is structural purity confirmed for this compound?
Answer:
Purity and structural integrity are verified using:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Spectroscopy : ¹H NMR for azetidine protons (δ 3.8–4.2 ppm, multiplet) and ¹⁹F NMR for the trifluoromethyl group (δ -60 to -65 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass within 2 ppm) .
Advanced: How do computational methods (e.g., DFT) aid in understanding electronic properties?
Answer:
Density Functional Theory (DFT) calculations provide insights into:
- Electron Distribution : HOMO-LUMO analysis reveals charge transfer between the electron-deficient trifluoromethyl group and the triazole ring .
- Geometric Optimization : Bond angles and dihedral angles of the azetidine ring (e.g., N-S-O bond ~107°) correlate with X-ray crystallography data .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., kinase enzymes) by analyzing hydrophobic interactions with the phenoxymethyl group .
Advanced: How can researchers resolve contradictions in biological activity data?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) may arise from:
- Solubility Factors : Use of DMSO vs. aqueous buffers affects compound aggregation. Mitigate via dynamic light scattering (DLS) analysis .
- Assay Conditions : Optimize ATP concentration in kinase assays to avoid false negatives due to competition .
- Metabolite Interference : LC-MS/MS monitoring of stability in cell media (e.g., hepatic microsome assays) .
Advanced: What strategies optimize reaction yields using Design of Experiments (DoE)?
Answer:
Statistical DoE (e.g., response surface methodology) identifies critical parameters:
- Key Variables : Temperature (70–100°C), catalyst loading (5–10 mol% CuI), and reaction time (4–8 hrs) .
- Interaction Effects : ANOVA reveals that excess sulfonyl chloride (>1.2 eq) reduces yield due to side reactions .
- Validation : Confirm optimized conditions (e.g., 85°C, 6 hrs, 8 mol% CuI) via triplicate runs (RSD <5%) .
Advanced: How does the trifluoromethyl group influence molecular interactions?
Answer:
The -CF₃ group enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, confirmed by octanol-water partitioning .
- Metabolic Stability : Resistance to CYP450 oxidation due to strong C-F bonds, shown in liver microsome assays (t₁/₂ > 120 mins) .
- Receptor Binding : Van der Waals interactions with hydrophobic pockets (e.g., in kinase X-ray structures, ΔG = -9.2 kcal/mol) .
Basic: What solvents and catalysts are effective for azetidine functionalization?
Answer:
- Solvents : DMF (polar aprotic) for sulfonylation; ethanol for cycloaddition .
- Catalysts : CuI (10 mol%) for triazole formation; K₂CO₃ (2 eq) for deprotonation during sulfonylation .
- Workup : Extract unreacted sulfonyl chloride with ethyl acetate (3×10 mL) .
Advanced: How are spectral contradictions (e.g., NMR splitting patterns) resolved?
Answer:
- 2D NMR : HSQC and HMBC clarify ambiguous couplings (e.g., azetidine CH₂ groups vs. phenoxymethyl protons) .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) distinguishes conformational exchange in the azetidine ring .
- DFT Validation : Compare computed ¹³C chemical shifts with experimental data (RMSD <2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
